Product packaging for Anhydrovinblastine(Cat. No.:)

Anhydrovinblastine

Cat. No.: B1209445
M. Wt: 793 g/mol
InChI Key: FFRFGVHNKJYNOV-UHFFFAOYSA-N
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Description

Overview of Vinca (B1221190) Alkaloids in Chemical Biology and Preclinical Oncology Research

Vinca alkaloids represent one of the earliest and most important classes of plant-derived secondary metabolites used in cancer therapy. ijsrtjournal.com Extracted from the Madagascar periwinkle plant, Catharanthus roseus, this family of compounds, which includes the well-known drugs vinblastine (B1199706) and vincristine (B1662923), has been a cornerstone of chemotherapy for decades. nih.govresearchgate.net In the realm of chemical biology and preclinical oncology research, vinca alkaloids are primarily recognized for their distinct mechanism of action. They are potent microtubule-targeting agents, functioning by inhibiting the polymerization of tubulin into microtubules. nih.govnih.gov This disruption of microtubule dynamics leads to the arrest of the cell cycle in the metaphase stage, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells, a hallmark of cancer. ijsrtjournal.comontosight.ai

The study of vinca alkaloids in preclinical settings, using various in vitro and in vivo models, has been extensive. nih.gov This research has been crucial in understanding cellular transport mechanisms, including passive diffusion and active transport systems, as well as the mechanisms of drug resistance, such as the role of P-glycoprotein-mediated efflux. nih.gov The development of semisynthetic analogues of natural vinca alkaloids is an ongoing effort aimed at discovering derivatives with potentially enhanced antitumor activity. nih.gov

Positioning Anhydro Vinblastine Disulfate Salt within the Dimeric Indole (B1671886) Alkaloid Family

Anhydro Vinblastine Disulfate Salt belongs to the dimeric indole alkaloid class, specifically the vinca alkaloids. drugbank.com Its core structure, anhydrovinblastine (B1203243), is a dimeric compound composed of two distinct indole-containing units: catharanthine (B190766) (an indole nucleus) and vindoline (B23647) (a dihydroindole nucleus) joined together. drugbank.comsciensage.info It is chemically classified as a terpenoid indole alkaloid. ijsrtjournal.com

This compound is a semi-synthetic derivative of vinblastine, one of the primary alkaloids from C. roseus. nih.gov The "anhydro" prefix in its name signifies the loss of a water molecule from the parent vinblastine structure, resulting in the formation of a double bond at the 3',4' position of the catharanthine moiety. google.com The Disulfate Salt is a specific formulation of this compound, with the chemical formula C46H56N4O8·2H2SO4 and a molecular weight of 989.11. cymitquimica.com This salt form is often used in research settings.

The biosynthesis of dimeric bis-indole alkaloids like vinblastine involves the enzymatic condensation of catharanthine and vindoline to form 3',4'-anhydrovinblastine as a key intermediate. sciensage.info This positions this compound not only as a semi-synthetic derivative but also as a natural precursor in the biosynthetic pathway of other major vinca alkaloids. sciensage.info

Table 1: Chemical Properties of Anhydro Vinblastine Disulfate Salt

PropertyValueSource
Molecular Formula C46H56N4O8·2H2SO4 cymitquimica.com
Molecular Weight 989.11 g/mol cymitquimica.com
Appearance Neat cymitquimica.com
Stability Hygroscopic, Temperature Sensitive cymitquimica.com
CAS Number 81165-17-5 chemicalbook.com

Historical and Contemporary Academic Interest in Anhydro Vinblastine Disulfate Salt Research

Academic and industrial interest in this compound and its salt forms has been consistent, driven by the search for novel anticancer agents with improved therapeutic profiles. Historically, research focused on the synthesis and derivatization of natural vinca alkaloids to explore structure-activity relationships. google.com Patents from several decades ago describe processes for preparing anhydro derivatives of dimeric vinca alkaloids, indicating early interest in these compounds. google.com

In more contemporary research, this compound has been evaluated for its potential as an antineoplastic agent. Studies have shown that it possesses significant cytotoxic potential against various human cancer cell lines. cymitquimica.com Furthermore, it demonstrated significant activity against the human H460 non-small cell lung carcinoma tumor xenograft in mice, highlighting its preclinical efficacy. cymitquimica.comcymitquimica.com The compound has been the subject of clinical trials to assess its safety and efficacy in cancer patients. ontosight.aidrugbank.com

The continued relevance of Anhydro Vinblastine Disulfate Salt in the research community is also evidenced by its commercial availability from various chemical suppliers for laboratory use in cancer research. cymitquimica.comchemicalbook.com It is also identified as an impurity of Vinorelbine (B1196246), another semi-synthetic vinca alkaloid, which necessitates its study for analytical and quality control purposes. cymitquimica.com Patents have been filed for the specific use of this compound in treating certain cancers, such as lymphoma, suggesting ongoing efforts to translate preclinical findings into therapeutic applications. google.comgoogle.com

Table 2: Research Applications and Findings for this compound

Area of ResearchKey FindingSource
Mechanism of Action Like other vinca alkaloids, it binds to tubulin and inhibits microtubule formation, leading to M-phase cell cycle arrest. ontosight.ainih.gov
Preclinical Cytotoxicity Showed significant cytotoxic potential against a panel of human cancer cell lines. cymitquimica.com
In Vivo Antitumor Activity Demonstrated significant activity against the human H460 non-small cell lung carcinoma tumor xenograft in mice. cymitquimica.comcymitquimica.com
Clinical Development Has been investigated in clinical trials for the treatment of unspecified adult solid tumors. ontosight.aidrugbank.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H56N4O8 B1209445 Anhydrovinblastine

Properties

IUPAC Name

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRFGVHNKJYNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Anhydro Vinblastine Disulfate Salt

Total Synthesis Approaches to Anhydro Vinblastine (B1199706) Disulfate Salt and its Precursors

The complete chemical synthesis of anhydrovinblastine (B1203243) is a significant challenge due to its complex, sterically hindered structure. Researchers have explored various strategies to construct this dimeric alkaloid, focusing on efficiency and the ability to generate diverse analogs.

Biomimetic and Chemoenzymatic Synthetic Routes

Biomimetic approaches seek to replicate the plant's natural synthetic pathway in the laboratory. It is suggested that the low natural abundance of vinblastine might not stem from a highly orchestrated enzymatic process but rather from a stress-induced combination of its precursors, catharanthine (B190766) and vindoline (B23647), in the presence of iron (III) and air. acs.orgnih.gov This has led to the development of non-enzymatic chemical methods that mimic this proposed natural process. acs.orgnih.gov

Key to the biomimetic synthesis is the coupling of catharanthine and vindoline. acs.org One powerful method utilizes an Fe(III)-promoted reaction that generates this compound. acs.org This reaction is thought to proceed through the formation of a catharanthine radical cation, which then undergoes fragmentation and a diastereoselective coupling with vindoline. nih.gov This method is notable for its ability to control the crucial stereochemistry at the C16' position, mirroring what is observed in nature. nih.gov

Chemoenzymatic strategies leverage the specificity of enzymes for key steps in the synthetic sequence. Strictosidine synthase is a crucial enzyme in the biosynthesis of monoterpenoid indole (B1671886) alkaloids, catalyzing the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, a universal precursor. wikipedia.org This enzyme has been a focal point for investigations into the chemoenzymatic synthesis of various alkaloids. wikipedia.org In the biosynthesis of vinblastine, a peroxidase enzyme is responsible for the oxidative coupling of catharanthine and vindoline to form this compound. researchgate.net This enzymatic step is a key regulatory point in the natural production of these anticancer alkaloids. researchgate.net

Novel Coupling Reactions for Dimeric Alkaloid Assembly

The development of new chemical reactions to join the catharanthine and vindoline units is a major focus of synthetic research. A significant breakthrough has been the use of an iron(III)-promoted coupling reaction. acs.orgnih.gov This method, followed by an in situ oxidation step, can produce vinblastine directly from catharanthine and vindoline in a single operation. acs.org This one-pot procedure is not only efficient but also allows for the systematic exploration of the vinblastine structure. acs.org

The scope of this coupling reaction has been explored with various modified precursors. For instance, the use of exo-catharanthine has been shown to proceed through a Δ19′,20′-anhydrovinblastine intermediate with the same stereochemical outcome. nih.gov However, modifications such as an N-methyl group on catharanthine or an N-formyl group on vindoline can prevent the coupling reaction from occurring. nih.gov Interestingly, the removal of the C16 methoxy (B1213986) group on vindoline does not negatively impact the efficiency of the coupling. nih.gov

Further research into the mechanism of the subsequent oxidation of this compound has provided opportunities for creating novel C20′-functionalized vinblastine analogs. nih.gov This has opened doors to a range of derivatives that were previously inaccessible through traditional semi-synthetic methods. nih.gov

Semi-Synthetic Transformations of Anhydro Vinblastine Disulfate Salt

Semi-synthesis, which involves the chemical modification of this compound, has been a fruitful approach for generating new derivatives with potentially improved therapeutic properties. acs.orgnih.gov These modifications can be targeted to either the catharanthine or the vindoline portion of the molecule.

Modification of the Catharanthine Moiety

The catharanthine (or velbenamine) portion of this compound has been a target for structural modifications. acs.org One notable success in this area is the synthesis of vinorelbine (B1196246), which involves a contraction of the C' ring of this compound. acs.org Another example is the creation of vinflunine, a difluoro derivative of vinorelbine, which was synthesized from 20,20-difluorocatharanthine. nih.gov

Researchers have also explored changes to the piperidine (B6355638) ring of catharanthine, leading to potent new compounds. nih.gov Additionally, the introduction of small hydrophobic groups at the C-12' position of the A' ring is possible without loss of activity. acs.org However, opening of the D' ring has been shown to result in a complete loss of pharmacological activity. acs.org More recently, Kuehne and his team have synthesized 7'-homo-vinblastine derivatives, which feature an enlarged C' ring. acs.org

Modification of the Vindoline Moiety

The vindoline part of this compound offers several reactive sites, making it a common target for semi-synthetic modifications. acs.org A significant number of derivatives have been created by altering this part of the molecule. nih.gov

One area of focus has been the modification of the C-20 ethyl substituent of vindoline. nih.gov Researchers have synthesized new vindoline derivatives with different alkyl and alkene groups at this position, which were then coupled with catharanthine to create novel vinblastine analogs. nih.gov The D-ring of the vindoline moiety has also been a site for modification, with new derivatives containing a hydroxy or chloro group, or even a five-membered D-ring in place of the usual six-membered ring. nih.gov

Another approach involves the synthesis of C20′-urea and thiourea (B124793) derivatives of vinblastine, which have shown exceptional potency. acs.orgacs.org These compounds are accessible through a unique Fe(III)/NaBH₄-mediated functionalization of the this compound alkene. acs.org

Regioselective and Stereoselective Functionalization Strategies

Achieving regioselectivity and stereoselectivity—the ability to modify a specific position on the molecule with a specific three-dimensional orientation—is a significant challenge in the synthesis of this compound derivatives.

One example of a regioselective synthesis is the creation of a folic acid conjugate of desacetylvinblastine monohydrazide. nih.gov This involved a specific connection through a peptide spacer and a disulfide linker. nih.gov

The conversion of this compound to vinblastine itself requires a stereoselective oxidation. While many oxidants lead to the undesired α-epoxide (leurosine), the Sakamoto oxidation protocol provides a method to obtain vinblastine and its C20' isomer, leurosidine. nih.gov More recently, a monoclonal antibody has been used as a chiral mold to direct the stereoselective conversion of this compound to vinblastine through an alternating oxidation-reduction process. nih.gov

Analog and Derivative Synthesis Inspired by Anhydro Vinblastine Disulfate Salt

This compound, a pivotal intermediate in the synthesis of clinically significant Vinca (B1221190) alkaloids like Vinorelbine, has also served as a foundational scaffold for the development of novel analogs and derivatives. nih.govnih.gov Its unique structure, characterized by a double bond at the 3',4' position of the catharanthine (or velbenamine) portion of the molecule, offers distinct chemical reactivity for modification. sci-hub.segoogle.com Researchers have leveraged this reactivity to synthesize a variety of derivatives, aiming to enhance antineoplastic properties and overcome challenges such as multidrug resistance. acs.orgnih.gov

Design and Synthesis of Amide and Urea (B33335) Derivatives

A significant focus of synthetic efforts has been the modification of the vindoline moiety of this compound to introduce amide and urea functionalities. These modifications are often explored to modulate the molecule's interaction with its biological target, tubulin, and to improve its pharmacological profile. acs.orgnih.gov

One prominent strategy involves the derivatization at the C20' position. A series of C20'-urea derivatives of vinblastine have been prepared from 20'-aminovinblastine, an intermediate accessible from this compound via a unique Fe(III)/NaBH₄-mediated alkene functionalization reaction. acs.org These urea-based analogs demonstrated exceptionally high potency, with IC₅₀ values in the picomolar range (40–450 pM), representing a significant increase in activity compared to vinblastine. acs.org The synthesis generally involves the reaction of the C20' amine with an appropriate isocyanate or a two-step procedure involving an activating agent like N,N'-carbonyldiimidazole (CDI). acs.orgnih.gov

Another successful approach has been the synthesis of 3-demethoxycarbonyl-3-amide methyl this compound derivatives. sci-hub.se In this pathway, the vindoline starting material is modified in four steps to replace the C3 methoxycarbonyl group with various amide functionalities. The modified vindoline derivative is then coupled with catharanthine to yield the final this compound amide analogs. sci-hub.se The synthesis of the key N-acyl benzotriazole (B28993) intermediates is achieved by reacting benzotriazole with different acyl chlorides in the presence of triethylamine. sci-hub.se A wide range of aliphatic and aromatic amides have been introduced using this methodology, leading to compounds with potent cytotoxic activity against various tumor cell lines. sci-hub.se

Table 1: Cytotoxicity of Selected 3-Demethoxycarbonyl-3-amide Methyl this compound Derivatives

CompoundAmide Substituent (R)IC₅₀ A549 (μM)IC₅₀ HeLa (μM)
6bn-Propyl0.00310.0034
12bCyclopentyl0.00270.0020
18bPhenyl0.0380.024
24b2-Thienyl0.00420.0028

Data sourced from Shao et al., 2009. sci-hub.se

Introduction of Halogenated and Other Substituents

The introduction of halogens and other substituents onto the this compound framework is a common strategy to fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.

By modifying the vindoline portion prior to coupling, researchers have introduced a variety of substituents. In the synthesis of 3-demethoxycarbonyl-3-amide derivatives, analogs bearing halogenated phenyl rings were created. sci-hub.se For example, derivatives with fluorophenyl, chlorophenyl, and bromophenyl amide groups were synthesized and evaluated. sci-hub.se The presence and position of the halogen on the phenyl ring were found to influence the cytotoxic potency of the compounds. sci-hub.se

Beyond the vindoline part, modifications on the C' ring of the catharanthine portion have also been explored. Combining the concepts that functionalization at C-12' or expansion of the C' ring could boost cytotoxicity, new 7'-homo-anhydrovinblastine derivatives functionalized at C-13' have been synthesized. nih.gov This research highlights the potential of modifying less-explored positions on the this compound scaffold to generate novel and potent derivatives. nih.gov

Table 2: Examples of Halogenated this compound Amide Derivatives and Their Potency

CompoundSubstituentIC₅₀ A549 (μM)IC₅₀ HeLa (μM)
19b4-Fluorophenyl0.0120.0076
20b4-Chlorophenyl0.0140.0084
21b4-Bromophenyl0.0150.0091

Data sourced from Shao et al., 2009. sci-hub.se

Rational Chemical Modifications for Preclinical Property Enhancement

The chemical modifications of this compound are not arbitrary but are part of a rational design strategy to enhance preclinical properties. The primary goals are to increase cytotoxic potency, broaden the spectrum of activity, and overcome mechanisms of clinical resistance, such as those mediated by P-glycoprotein (Pgp) efflux pumps. acs.orgnih.gov

The development of C20'-urea derivatives is a prime example of this rational approach. acs.org Observing that the C20' site had a significant impact on Pgp transport, a systematic exploration of C20' amine, urea, and thiourea derivatives was undertaken. acs.org This led to the creation of urea-based analogs that not only possessed potency tenfold greater than vinblastine but also showed improved activity against vinblastine-resistant cell lines that overexpress Pgp. acs.org These compounds exhibited a reduced difference in activity between sensitive and resistant tumor cell lines, suggesting a partial circumvention of the Pgp efflux mechanism. acs.org

Similarly, the synthesis of 3-demethoxycarbonyl-3-amide this compound derivatives was intended to yield more active and less toxic analogs. sci-hub.se The study found that introducing an amide group at this position could improve potency, although the size of the introduced substituent was a critical factor in determining the resulting cytotoxic activity. sci-hub.se The development of newer semisynthetic analogues of vinca alkaloids remains a key strategy for producing derivatives with an improved therapeutic index—that is, increased antitumor activity with less clinical toxicity. nih.gov These targeted synthetic efforts underscore the value of this compound as a versatile platform for generating next-generation Vinca alkaloid-based drug candidates.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophoric Elements in Anhydrovinblastine (B1203243) Disulfate Salt

This compound is a dimeric compound belonging to the vinca (B1221190) alkaloid class of molecules. drugbank.com Its fundamental structure consists of two distinct indole (B1671886) alkaloid units: a catharanthine (B190766) moiety and a vindoline (B23647) moiety, which are joined together. drugbank.com This dimeric arrangement is the primary pharmacophore responsible for its biological activity.

Key structural features of this compound include:

The Dimeric Core: The linkage between the vindoline and catharanthine units is essential for its antimitotic properties.

The Catharanthine Moiety: A defining feature of this compound, distinguishing it from its parent compound Vinblastine (B1199706), is the presence of a double bond at the C3'-C4' position within the catharanthine nucleus. google.com This modification replaces the hydroxyl group found in the original Vinblastine structure. google.com

The Vindoline Moiety: This dihydroindole part of the molecule contains critical functional groups, including an acetyl group at C4, a methoxy (B1213986) group at C5, and a methyl ester at C10, all of which contribute to the molecule's interaction with its biological target.

SAR studies on related compounds have demonstrated that even subtle chemical alterations to this complex molecular structure can lead to significant differences in antitumor activity and toxicity profiles. google.com For instance, the difference between the potent anticancer agents vincristine (B1662923) and vinblastine is merely the substitution of a methyl group in vinblastine for an aldehyde group in vincristine. google.com

Correlation between Structural Features and Tubulin Binding Affinity

The primary mechanism of action for vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules. google.com By binding to tubulin, they disrupt the formation of the mitotic spindle, which is crucial for cell division, thereby arresting cancer cells in the M phase of the cell cycle. nih.gov The antitumor activity of these compounds is directly related to their high binding affinity for tubulin. google.com

While the binding affinity of classic vinca alkaloids to tubulin does not always perfectly correlate with their ability to inhibit cell growth, suggesting other factors like tissue retention are also important, it remains a critical parameter. google.com Research into novel vinblastine analogues has provided significant insight into the structural features that enhance tubulin binding.

Studies on C20' urea (B33335) vinblastine analogues have shown that rational structural additions can dramatically enhance the disruption of the target protein-protein interaction. nih.gov Certain analogues with extended C20' ureas were found to be approximately 100-fold more potent than vinblastine. nih.gov These ultra-potent analogues displayed a much stronger binding affinity for tubulin than vinblastine itself. nih.gov This enhanced affinity was demonstrated in competitive ligand binding studies where the analogues were able to displace 100% of a fluorescently-labeled vinblastine probe (BODIPY-vinblastine) from tubulin, indicating a significantly increased on-target binding affinity. nih.gov

This research underscores that modifications to the catharanthine portion of the molecule can directly influence its affinity for tubulin. The introduction of the C3'-C4' double bond in this compound alters the stereochemistry and electronics of the catharanthine ring, which in turn affects how the molecule docks into the vinca binding site on tubulin.

Tubulin Binding Affinity of Vinblastine Analogues

The following table presents data from competitive binding assays, showing the percentage of a BODIPY-vinblastine probe displaced from tubulin by various vinblastine analogues. A higher displacement percentage indicates a stronger binding affinity for tubulin.

CompoundDescription% Displacement of BODIPY-VBL
Vinblastine Parent Compound55%
Analogue 2 Ultra-potent C20' urea analogue100%
Analogue 3 Ultra-potent C20' urea analogue100%
Analogue 4 Ultra-potent C20' urea analogue100%
Analogue 5 10'-fluorovinblastine75%
Analogue 6 Less potent C20' urea analogue60%

Data sourced from studies on vinblastine analogues which illustrate the principle of structure-affinity relationships. nih.gov

Influence of Conformational Flexibility on Molecular Recognition

Molecular recognition, the process by which molecules bind specifically to one another, is heavily influenced by the shape and conformational flexibility of the binding partners. nih.gov For a drug molecule like this compound to bind effectively to its target (tubulin), it must adopt a specific three-dimensional conformation that is complementary to the binding site.

The structural modification that defines this compound—the double bond at the C3'-C4' position—has a significant impact on its conformational flexibility. Compared to the single bond present in vinblastine, this double bond introduces rigidity and planarity to the catharanthine ring system.

This reduction in conformational freedom can be advantageous for molecular recognition. A more rigid molecule spends more of its time in a conformation that is favorable for binding, which can lead to a higher binding affinity. The constrained structure of the catharanthine moiety in this compound may allow it to fit more precisely into the vinca domain on tubulin, potentially forming more stable and effective interactions. Therefore, the decreased flexibility imposed by the double bond is a key structural feature that governs its molecular recognition by tubulin.

Computational Chemistry Approaches for SAR Prediction

Computational chemistry provides powerful tools for predicting and understanding the Structure-Activity Relationships of complex molecules like this compound. These methods can model interactions at the molecular level, offering insights that guide the synthesis and development of new drug candidates.

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (tubulin). By simulating the binding process, researchers can visualize how different functional groups on the drug molecule interact with amino acid residues in the binding pocket. Docking studies can help explain why the structural changes in this compound, such as the C3'-C4' double bond, affect its binding affinity compared to other vinca alkaloids.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For this compound derivatives, a QSAR study would involve synthesizing a series of related compounds with varied substituents and measuring their cytotoxic activity. nih.gov As demonstrated in studies on carbamate (B1207046) this compound analogues, the size and position of substituents have an important influence on cytotoxic activity. nih.gov By correlating these structural changes with activity data, a predictive model can be built. This model can then be used to estimate the activity of new, yet-to-be-synthesized analogues, prioritizing the most promising candidates for further development.

Molecular and Cellular Mechanisms of Action in Preclinical Models

Interaction with Tubulin and Microtubule Dynamics

The cornerstone of Anhydrovinblastine's mechanism is its direct interaction with tubulin, which profoundly alters the dynamic nature of microtubules. These cytoskeletal polymers are essential for various cellular functions, including maintaining cell shape, facilitating intracellular transport, and forming the mitotic spindle during cell division.

This compound (B1203243), characteristic of vinca (B1221190) alkaloids, binds to a specific site on the β-tubulin subunit known as the Vinca domain. embopress.orgnih.govnih.gov This binding site is located at the interface between two tubulin heterodimers, a strategic position to interfere with the assembly of these subunits into larger microtubule structures. nih.govuah.es The binding of ligands to the Vinca domain can be influenced by the shape and polarity of their chemical substituents. Cryo-electron microscopy analysis has revealed the precise interactions between Vinca-alkaloid-based drugs and the Vinca domain on β-tubulin, confirming it as the primary target. nih.gov The binding affinity of Vinca alkaloids to this site is a key determinant of their potent biological activity. While specific binding affinity values for this compound are not extensively detailed in the reviewed literature, a metabolite of its parent compound, 20-hydroxy-vinblastine, has been shown to have a stronger binding affinity to the Vinca site than vinblastine (B1199706) itself. acs.org

Upon binding to the Vinca domain, this compound effectively inhibits the polymerization of tubulin dimers into microtubules. nih.gov This inhibitory action is a hallmark of the Vinca alkaloid class. nih.gov Studies on these compounds demonstrate a dose-dependent blockage of tubulin polymerization. For instance, the parent compound vinblastine prevents the polymerization of tubulin from porcine brain extracts by 50% at a concentration of 0.43 µM. nih.gov this compound functions similarly by suppressing the dynamic instability of microtubules. nih.gov Rather than causing a simple depolymerization, it kinetically caps (B75204) the ends of microtubules, suppressing both the growth and shortening rates. nih.govnih.gov This suppression of microtubule dynamics is considered the primary mechanism behind the chemotherapeutic action of this class of drugs. nih.gov

Table 1: Effect of Vinca Alkaloids on Tubulin Polymerization and Microtubule Dynamics

ParameterEffectFindingCompound Class
Tubulin Polymerization InhibitionPrevents the assembly of tubulin dimers into microtubules in a dose-dependent manner. nih.govnih.govVinca Alkaloids
Microtubule Dynamics SuppressionReduces rates of microtubule growth and shortening. nih.govVinca Alkaloids
Dynamicity DecreasePotently decreases the overall dynamic activity of microtubules. nih.govVinca Alkaloids
Polymer Mass AlterationInitially causes concentration-dependent depolymerization until a new steady state is reached. nih.govVinca Alkaloids

The inhibition of tubulin polymerization and the suppression of microtubule dynamics have profound consequences during cell division. The mitotic spindle, a complex structure composed of microtubules, is essential for the accurate segregation of chromosomes into daughter cells. This compound's interference with microtubule function leads to the disruption of mitotic spindle assembly. nih.gov Preclinical studies using immunofluorescence microscopy on human cancer cell lines, such as A549 lung cancer cells, have shown that this compound-containing hybrid compounds can disrupt microtubule networks and prevent the formation of a proper spindle apparatus. nih.gov This disruption results in aberrant mitotic spindles and chromosomes that are not correctly aligned at the metaphase plate, a failure that ultimately halts the cell division process. researchgate.net The dissolution of the mitotic spindle is a rapid event that directly correlates with the cytotoxic effects of Vinca alkaloids. nih.gov

Impact on Cell Cycle Progression in Cellular Models

By disrupting the formation and function of the mitotic spindle, this compound directly impacts the progression of the cell cycle, forcing a halt at a critical checkpoint. This arrest prevents the completion of mitosis and can ultimately trigger cellular suicide pathways.

The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This activation prevents the cell from proceeding into anaphase, resulting in a prolonged arrest in the M phase (mitosis) of the cell cycle. nih.gov Flow cytometry analysis is a standard method to observe this effect, where treated cells show a significant accumulation in the G2/M phase population. nih.govyoutube.comyoutube.comthermofisher.com Studies on various Vinca alkaloids, including derivatives of this compound, consistently demonstrate this G2/M phase arrest in preclinical models such as the A549 human lung cancer cell line and L1210 leukemia cells. nih.govnih.gov This mitotic block is a central component of the compound's antineoplastic activity. nih.gov

Table 2: Representative Data of Cell Cycle Analysis by Flow Cytometry

The following table illustrates typical results from a flow cytometry experiment, showing the percentage of cells in each phase of the cell cycle after treatment.

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Untreated) 55%15%30%
This compound 10%5%85%

Prolonged arrest at metaphase is an unsustainable state for a cell and typically leads to the initiation of apoptosis, or programmed cell death. mdpi.com This process is a key outcome of treatment with microtubule-targeting agents. The induction of apoptosis following mitotic arrest involves complex signaling cascades. Key regulators of this process are the Bcl-2 family of proteins, which include both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like Bax and Bak). nih.govnih.govyoutube.com

In preclinical leukemia and lymphoma cell lines, vinblastine has been shown to induce acute apoptosis, a process that can be significantly accelerated by the suppression of the anti-apoptotic protein Mcl-1. nih.gov The commitment to apoptosis involves the activation of a cascade of cysteine proteases known as caspases. horizondiscovery.com This cascade typically involves initiator caspases, such as caspase-9 (associated with the intrinsic or mitochondrial pathway), and executioner caspases, such as caspase-3. nih.govdovepress.com Studies on the related Vinca alkaloid vincristine (B1662923) in neuroblastoma cells have demonstrated that its induction of apoptosis involves the activation of both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), leading to caspase-dependent cell death. nih.gov This activation ultimately leads to the cleavage of cellular substrates and the orderly dismantling of the cell.

Effects on Other Cellular Processes in Research Models

Current research on the direct interference of Anhydro Vinblastine Disulfate Salt with DNA synthesis and repair mechanisms is limited. However, studies on the broader class of vinca alkaloids provide insights into potential indirect effects. The profound disruption of the cell cycle caused by these agents inevitably impacts processes reliant on orderly cell cycle progression, including DNA replication and repair.

Research has indicated that the cytotoxic effects of vinca alkaloids can be enhanced in cells with pre-existing DNA damage. For instance, the induction of wild-type p53 by DNA-damaging agents has been shown to increase sensitivity to vinblastine. This effect is mediated through the p53-dependent repression of Microtubule-Associated Protein 4 (MAP4), leading to increased vinblastine binding to microtubules and enhanced mitotic arrest. While not a direct interference with DNA repair, this highlights a synergistic relationship between DNA damage signaling and the activity of vinca alkaloids.

The table below summarizes the cytotoxic activity of this compound against a panel of human cancer cell lines, which provides a basis for understanding its potential to impact cellular processes like DNA synthesis in rapidly dividing cells. lgcstandards.comcymitquimica.com

Cell LineCancer TypeCytotoxic Potential
P388Lymphocytic Leukemia (murine)Significant
U17Lymphoma (rat)Significant
MCF7Breast Carcinoma (human)Significant
H460Non-small Cell Lung Carcinoma (human)Significant
K562Erythroleukemia (human)Significant
LS 180Colon Carcinoma (human)Significant

This table presents a summary of the cytotoxic potential of this compound against various cancer cell lines as reported in preclinical studies. The term "Significant" indicates that the compound demonstrated notable activity in inhibiting the growth of these cell lines.

Further investigation is required to elucidate the specific interactions, if any, of Anhydro Vinblastine Disulfate Salt with DNA polymerases, and its effects on DNA repair pathways such as base excision repair (BER) and nucleotide excision repair (NER).

Vinca alkaloids have been shown to modulate several key signal transduction pathways that are crucial for cell survival, proliferation, and apoptosis. While specific data for Anhydro Vinblastine Disulfate Salt is not extensively available, research on related compounds like vinblastine and vinorelbine (B1196246) (5'-nor-anhydrovinblastine) offers valuable insights into the potential molecular targets.

One of the well-documented effects is the activation of the c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade. Activation of the JNK pathway is often associated with cellular stress responses and can lead to apoptosis. Studies have shown that other microtubule inhibitors, such as paclitaxel, can activate the NF-κB pathway. researchgate.net This suggests that vinca alkaloids, including Anhydro Vinblastine, may also influence this pathway, which plays a critical role in inflammation, immunity, and cell survival.

The table below outlines key signaling pathways and their potential modulation by vinca alkaloids based on preclinical research.

Signaling PathwayKey ProteinsPotential Effect of Vinca Alkaloids
Mitogen-Activated Protein Kinase (MAPK)JNK, p38, ERKActivation of stress-activated kinases (JNK, p38), leading to apoptosis.
NF-κB PathwayIKK, IκBα, NF-κBPotential for activation, influencing inflammation and cell survival.
PI3K/Akt PathwayPI3K, Akt, mTORLimited direct evidence for Anhydro Vinblastine; this pathway is a key regulator of cell survival and proliferation and could be indirectly affected by cell cycle arrest.
JAK/STAT PathwayJAK, STATNo direct evidence for modulation by Anhydro Vinblastine; this pathway is critical for cytokine signaling and immune responses.

This table summarizes the potential effects of vinca alkaloids on major signaling pathways based on existing preclinical data. The specific effects of Anhydro Vinblastine Disulfate Salt on these pathways require further dedicated investigation.

It is important to note that the modulation of these pathways is often cell-type specific and dependent on the concentration and duration of exposure to the compound. The intricate crosstalk between these signaling networks means that the effects of Anhydro Vinblastine are likely to be complex and multifaceted. Further research is necessary to delineate the precise molecular mechanisms by which Anhydro Vinblastine Disulfate Salt influences these critical cellular signaling cascades.

Mechanisms of Drug Resistance in Preclinical Research Systems

Role of ATP-Binding Cassette (ABC) Transporters in Efflux (e.g., P-glycoprotein)

A primary mechanism of resistance to anhydro vinblastine (B1199706) is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters. oaepublish.comnih.govcolby.edu These membrane proteins function as energy-dependent pumps that actively remove a wide variety of substrates, including many anticancer drugs, from the cell's interior. oaepublish.comnih.gov

P-glycoprotein (P-gp) , also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a key member of the ABC transporter family extensively implicated in resistance to Vinca (B1221190) alkaloids. researchgate.netnih.govmdpi.com Overexpression of P-gp in cancer cells leads to a multidrug resistance (MDR) phenotype, where cells become resistant not only to the selecting agent but also to a broad spectrum of other structurally and functionally diverse drugs. nih.govnih.govnih.gov

Preclinical studies have demonstrated a direct correlation between the level of P-gp expression and the degree of resistance to vinblastine and its analogs. researchgate.netnih.gov For instance, in human breast cancer cell lines, resistance to 5'-nor-anhydro-vinblastine (vinorelbine) has been shown to be mediated by P-gp. researchgate.netnih.gov Similarly, studies using photoaffinity labeling have shown that vinblastine and verapamil (B1683045) (a P-gp inhibitor) compete for binding to P-gp, confirming that Vinca alkaloids are substrates for this efflux pump. nih.gov However, the affinity of different drugs for P-gp can vary significantly. For example, etoposide (B1684455) (VP-16) has a much lower affinity for P-gp compared to Vinca alkaloids, suggesting that P-gp may not be the primary mechanism of resistance to all drugs in P-gp overexpressing cells. nih.gov

The development of P-gp inhibitors has been a major focus of research to overcome MDR. nih.govnih.gov These agents, often referred to as chemosensitizers or MDR modulators, aim to restore the intracellular concentration of chemotherapeutic drugs by blocking the efflux function of P-gp.

Table 1: Examples of ABC Transporters Involved in Drug Resistance

TransporterGene NameFunctionKnown Substrates (Including Vinca Alkaloids)
P-glycoprotein (P-gp)ABCB1Drug efflux pumpVinblastine, Vincristine (B1662923), Doxorubicin, Paclitaxel nih.govresearchgate.netmdpi.com
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Drug efflux pumpDoxorubicin, Etoposide, Vincristine oaepublish.comnih.gov
Breast Cancer Resistance Protein (BCRP)ABCG2Drug efflux pumpTopotecan, Mitoxantrone, Methotrexate oaepublish.comnih.gov

This table provides a summary of key ABC transporters and is not exhaustive.

Alterations in Tubulin Isoforms and Their Expression Patterns

The primary intracellular target of Vinca alkaloids is tubulin. These drugs disrupt microtubule dynamics, which are essential for mitosis and other vital cellular functions, by binding to the β-tubulin subunit of the α/β-tubulin heterodimer. nih.govnih.gov Alterations in tubulin itself can therefore confer resistance to microtubule-targeting agents.

Mechanisms of resistance related to tubulin include:

Mutations in Tubulin Genes: Point mutations in the genes encoding β-tubulin can alter the drug-binding site, leading to decreased affinity for Vinca alkaloids. nih.govnih.gov For example, a mutation in the β-tubulin gene (HM40) leading to a Leu240Ile substitution has been identified in a vincristine-resistant human leukemia cell line. nih.gov

Post-translational Modifications: Post-translational modifications of tubulin can also influence its interaction with drugs and microtubule-associated proteins, potentially contributing to resistance. nih.gov

It is noteworthy that resistance mechanisms involving tubulin alterations are often observed in cells with low P-gp activity, suggesting that these are distinct and independent mechanisms of resistance. nih.gov

Cellular Adaptive Responses to Microtubule-Targeting Agents

In addition to specific mechanisms like drug efflux and target modification, cancer cells can exhibit broader adaptive responses to the stress induced by microtubule-targeting agents. These responses are part of a complex cellular program aimed at survival and can contribute to drug resistance. nih.gov

Upon exposure to low doses of a cytotoxic agent like vinblastine, cells can activate various stress response pathways. nih.govnih.gov These evolutionary conserved defense mechanisms can include:

Activation of Survival Pathways: Pathways that promote cell survival and inhibit apoptosis (programmed cell death) can be upregulated. nih.gov

Alterations in Cell Cycle Regulation: Cells may adapt their cell cycle checkpoints to better cope with mitotic arrest induced by the drug. nih.gov

Metabolic Reprogramming: Cancer cells can undergo metabolic remodeling to counteract drug-induced stress. nih.gov Studies on vinblastine-resistant murine myeloma cells have shown significant metabolic changes, including alterations in methionine metabolism, which could impact methylation reactions and redox balance. nih.gov Interestingly, it was observed that a conditioned medium from resistant cells could induce resistance in previously untreated cells, suggesting that secreted factors may play a role in this adaptive response. nih.gov

Induction of Autophagy: Autophagy is a cellular process of self-digestion that can be activated in response to stress. While it can sometimes lead to cell death, it can also serve as a survival mechanism, allowing cells to endure periods of stress, including chemotherapy. nih.gov

These adaptive responses highlight the plasticity of cancer cells and the multifaceted nature of drug resistance, which often involves a combination of different mechanisms.

Development of Novel Anhydro Vinblastine Analogs to Overcome Resistance

A key strategy to combat drug resistance is the development of novel drug analogs that can circumvent the resistance mechanisms. In the context of anhydro vinblastine, significant efforts have been made to synthesize derivatives that are less susceptible to efflux by P-gp and/or have improved activity against resistant cells. nih.govnih.gov

Research has focused on modifying the C20' position of the vinblastine molecule. nih.govnih.gov This site, while critical for the drug's activity, has been found to tolerate certain modifications that can enhance potency and overcome resistance.

Key findings from these synthetic efforts include:

C20' Amides and Ureas: The synthesis of a large series of vinblastine 20' amides and ureas has yielded compounds with substantially enhanced potency compared to the parent drug. nih.govnih.gov Importantly, a subset of these analogs showed little to no difference in activity against both vinblastine-sensitive and P-gp-overexpressing resistant cell lines. nih.gov This suggests that these new compounds are either not recognized by P-gp or are able to overcome the efflux mechanism.

Structure-Activity Relationships: These studies have helped to develop a clearer understanding of the structure-activity relationships for this class of compounds. For example, the presence of a hydrogen bond donor at the C20' position appears to be important for activity. acs.org The research also revealed a surprising tolerance for a variety of substituents at this position, which has opened up new avenues for analog design. acs.org

Table 2: Research Findings on Novel Anhydro Vinblastine Analogs

Analog TypeKey ModificationImpact on PotencyImpact on P-gp Mediated ResistanceReference
C20' AmidesReplacement of C20' alcohol with substituted amidesMaintained or improved potencySome analogs showed improved activity against P-gp overexpressing cells nih.gov
C20' UreasReplacement of C20' alcohol with urea (B33335) derivativesSubstantially exceeded potency of vinblastine in some casesExhibited good activity against P-gp overexpressing, vinblastine-resistant cell lines nih.govacs.org
C20' ThioureasReplacement of C20' alcohol with thiourea (B124793) derivativesSome analogs nearly matched the potency of vinblastineExhibited good activity against P-gp overexpressing, vinblastine-resistant cell lines nih.gov

The development of these novel analogs represents a promising approach to overcoming the challenge of drug resistance in cancer chemotherapy, offering the potential for more effective treatments.

Preclinical Pharmacological Evaluation in Research Models

In Vitro Cytotoxicity and Antiproliferative Activity

The initial evaluation of Anhydro Vinblastine's anticancer potential involved extensive in vitro screening to assess its ability to inhibit the growth of and kill cancer cells.

The cytotoxicity of 3',4'-Anhydrovinblastine (AHVB) has been investigated against a panel of tumor cell lines from various origins to ascertain the specificity of its antitumor activity. google.comnih.gov Standard dose-response cytotoxicity assays were employed to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).

The panel of cell lines studied included murine P388 lymphocytic leukemia, Noble (Nb) rat U17 lymphoma, and several human cancer cell lines: MCF7 (breast carcinoma), H460 (non-small cell lung carcinoma), K562 (erythroleukemia), LS180 (colon carcinoma), A549 (non-small-cell lung cancer), and HeLa (cervical epithelial adenocarcinoma). google.comnih.govnih.gov Research indicates that Anhydrovinblastine (B1203243) demonstrates significant cytotoxic potential across these human cancer cell lines. nih.gov

In comparative studies, AHVB was found to be consistently less potent on a molar basis than vincristine (B1662923) and navelbine in vitro. google.com Despite this lower in vitro potency, the compound exhibited significant antitumor effects in subsequent in vivo studies. google.com

Below is a table summarizing the comparative in vitro cytotoxicity of this compound (AHVB) against various tumor cell lines.

Table 1: Comparative In Vitro Cytotoxicity (IC50, ng/mL) of Vinca (B1221190) Alkaloids Data extracted from patent information. google.com

Cell LineThis compound (AHVB)VincristineNavelbine
P388 (Murine Leukemia)15.01.01.5
H460 (Human Lung)30.02.03.0
MCF7 (Human Breast)45.03.04.0
K562 (Human Leukemia)15.01.51.5
LS180 (Human Colon)30.02.03.0

The development of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, and vinca alkaloids are known to be affected by it. nih.gov The primary mechanism of resistance to drugs like vinblastine (B1199706) is the overexpression of P-glycoprotein (P-gp), a membrane transporter that actively pumps the drug out of the cancer cell. nih.govresearchgate.net

Studies on the doxorubicin-resistant human colon carcinoma cell line (LoVo R), which overexpresses P-gp, have shown cross-resistance to vinblastine, highlighting the impact of this resistance mechanism. nih.gov While direct comparative studies testing Anhydro Vinblastine on a panel of drug-sensitive cell lines and their P-gp-overexpressing resistant counterparts were not detailed in the reviewed literature, this remains a critical area of investigation. The efficacy of Anhydro Vinblastine in overcoming or bypassing P-gp-mediated resistance would be a key determinant of its potential clinical utility. Research on related compounds like navelbine (5'-nor-anhydrovinblastine) has indicated low cross-resistance with vincristine, suggesting that subtle structural modifications on the this compound scaffold could influence its interaction with resistance-conferring transporters. nih.gov

In Vivo Efficacy Studies in Tumor Xenograft Models

Following in vitro evaluation, Anhydro Vinblastine was assessed in animal models to determine its antineoplastic activity in a more complex biological system.

The in vivo antitumor activity of Anhydro Vinblastine has been demonstrated in several rodent models. google.com In studies using the murine P388 leukemia model, which is known to be sensitive to vinca alkaloids, Anhydro Vinblastine demonstrated significant therapeutic activity. google.com The evaluation was typically conducted by inoculating BDF1 mice with P388 cells, followed by treatment with the compound, where efficacy was measured by a decrease in tumor progression and an increase in survival time compared to untreated controls. google.com

Furthermore, Anhydro Vinblastine has shown significant activity against the human H460 non-small cell lung carcinoma tumor xenograft in mice. nih.gov This model involves implanting human lung cancer cells into immunodeficient mice to create a tumor that can be monitored for response to treatment. The compound's effectiveness in this model suggests a potential application in treating lung cancer. google.com Efficacy was also demonstrated in a solid tumor model using the U17 rat lymphoma. google.com

The generation of in vivo models of drug resistance, often through the use of human tumor xenografts that have acquired resistance to specific agents, is crucial for preclinical drug development. nih.govuni-muenchen.de These models provide a stringent test for new compounds and can help identify agents capable of overcoming clinical resistance. nih.gov

While the mechanisms of resistance to vinca alkaloids are well-known, specific preclinical studies evaluating the efficacy of Anhydro Vinblastine in murine xenograft models of drug-resistant tumors were not prominently featured in the reviewed literature. Such studies would be essential to determine if Anhydro Vinblastine retains its efficacy against tumors that have developed resistance to other vinca alkaloids like vincristine or vinblastine. The performance of a related compound, navelbine, in models with low cross-resistance offers a rationale for investigating Anhydro Vinblastine in similar systems. nih.gov

Metabolic Fate and Biotransformation Studies of Anhydro Vinblastine Disulfate Salt

In Vitro Identification and Characterization of Metabolites

In vitro studies, primarily conducted on the closely related vinca (B1221190) alkaloid vinblastine (B1199706), have been instrumental in identifying and characterizing the metabolites of this class of compounds. It is widely accepted that Anhydrovinblastine (B1203243) Disulfate Salt follows similar metabolic pathways. Research has identified at least 35 metabolites of vinblastine, formed through key reactions such as hydroxylation, demethylation, and hydrolysis. nih.govsci-hub.senih.gov

One of the major metabolites identified in in vitro enzymatic oxidations of vinblastine, catalyzed by horseradish peroxidase, is catharinine (B14609154) (also known as vinamidine). nih.govuiowa.edu This transformation occurs through an unusual ring-fission pathway. nih.govuiowa.edu Another significant metabolite is deacetylvinblastine, which has been found to be more biologically active than the parent compound. nih.gov

The molecular weights of the identified vinblastine metabolites range from 353.44 to 828.99 g/mol . nih.govsci-hub.se A minority of these metabolites exhibit an increased molecular weight compared to the parent compound, which is a result of aromatic hydroxylation. nih.govsci-hub.se

Table 1: Key Metabolic Reactions and Resulting Metabolite Characteristics for Related Vinca Alkaloids

Metabolic ReactionKey CharacteristicsResulting Metabolites (Examples for Vinblastine)
HydroxylationAddition of a hydroxyl (-OH) group, often leading to increased water solubility.20-hydroxy-VLB (Metabolite 10)
DemethylationRemoval of a methyl (-CH3) group.-
HydrolysisCleavage of chemical bonds by the addition of water.-
Oxidation and CyclizationFormation of new rings within the molecular structure.Metabolites similar to those of vinorelbine (B1196246)
Ring-FissionOpening of a ring structure within the molecule.Catharinine
DeacetylationRemoval of an acetyl group.Deacetylvinblastine

This table is based on data from studies on vinblastine and vinorelbine, which are expected to have similar metabolic profiles to this compound.

Enzymatic Pathways Involved in Biotransformation (e.g., Cytochrome P450 Isoenzymes)

The biotransformation of vinca alkaloids, including by extension this compound Disulfate Salt, is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govyoutube.comyoutube.com These enzymes are crucial for Phase I metabolism, which involves the oxidation, reduction, and hydrolysis of various compounds to make them more water-soluble and easier to excrete. uiowa.edunih.gov

The CYP1, CYP2, and CYP3 families are the most significant in the metabolism of drugs. youtube.com Specifically, isoenzymes such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are responsible for the biotransformation of the majority of clinically used drugs. nih.gov The metabolism of vinblastine has been linked to the CYP3A subfamily. nih.gov Given the structural similarities, it is highly probable that the same isoenzymes are involved in the metabolism of this compound Disulfate Salt.

The catalytic cycle of CYP450 enzymes involves a heme-iron center that binds to the substrate. nih.gov Through a series of reduction and oxidation steps involving NADPH, an oxygen atom is inserted into the substrate, leading to its metabolization. youtube.com

Susceptibility of Different Moieties to Metabolic Reactions

The complex dimeric structure of this compound Disulfate Salt, consisting of a vindoline (B23647) (VD) and a catharanthine (B190766) (CT) moiety, presents multiple sites for metabolic attack. Studies on vinblastine have revealed that the vindoline moiety is more susceptible to metabolic reactions than the catharanthine moiety. nih.govnih.gov This increased susceptibility is attributed to the higher number of active functional groups on the vindoline portion of the molecule that are prone to metabolism. nih.gov

Key metabolic reactions such as hydroxylation, demethylation, and hydrolysis predominantly occur on the vindoline moiety. nih.govsci-hub.senih.gov For instance, the formation of 20-hydroxy-VLB involves the hydroxylation of the vindoline part of the molecule. sci-hub.se Similarly, oxidation and cyclization reactions, as seen in the metabolism of the related compound vinorelbine, also target the vindoline moiety. nih.govsci-hub.senih.gov

Influence of Metabolism on Molecular Activity in Preclinical Assays

The metabolism of this compound Disulfate Salt can significantly influence its biological activity. The formation of metabolites can lead to either a decrease or an increase in cytotoxic potency compared to the parent compound.

Preclinical studies on vinblastine metabolites have demonstrated this variability in activity. For example, the metabolite catharinine was found to be 77 times less active than vinblastine when tested in vitro against the human T-cell leukemic cell line (CRFF-CEM). nih.govuiowa.edu In contrast, another metabolite, deacetylvinblastine, was reported to be more biologically active on a weight basis than the parent vinblastine. nih.gov

Advanced Drug Delivery Systems Research for Anhydro Vinblastine Disulfate Salt

Nanocarrier Encapsulation Strategies and Formulation Development

The encapsulation of vinca (B1221190) alkaloids, including by extension Anhydrovinblastine (B1203243) Disulfate Salt, into nanocarriers is a key area of research aimed at overcoming the limitations of conventional chemotherapy. nih.govsemanticscholar.org These strategies focus on creating stable formulations that can effectively carry the drug to the site of action.

Liposomal Formulations and Their Physicochemical Properties

Liposomes, which are microscopic vesicles composed of a lipid bilayer, are a well-established platform for drug delivery. wjpls.orgresearchgate.net For vinca alkaloids, the stability of liposomal formulations is a critical factor, as rapid drug leakage can negate the benefits of encapsulation. liposomes.ca Research on related vinca alkaloids like vinblastine (B1199706) and vinorelbine (B1196246) has shown that drug retention is influenced by the drug's physicochemical properties, such as its lipophilicity, as well as the composition of the liposome. liposomes.canih.gov More hydrophobic drugs tend to be released more rapidly. liposomes.ca

To enhance the stability and drug retention of liposomal vinca alkaloids, various loading techniques have been developed. These include methods that create a pH or ion gradient across the liposomal membrane, effectively trapping the drug inside. nih.gov The choice of lipids, such as the inclusion of cholesterol and PEGylated lipids, also plays a crucial role in the physicochemical properties of the liposomes, including their size, surface charge, and in vivo circulation time. nih.govresearchgate.net

Table 1: Physicochemical Properties of Liposomal Formulations for Vinca Alkaloids (Conceptual)

ParameterTypical Range/ValueSignificance
Vesicle Size 80 - 200 nmInfluences biodistribution and tumor penetration.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform size distribution.
Zeta Potential -10 to +10 mVAffects stability and interaction with biological membranes.
Encapsulation Efficiency > 90%High efficiency ensures a sufficient drug payload.
Drug-to-Lipid Ratio VariesImpacts drug retention and formulation stability. liposomes.ca

This table is a conceptual representation based on data for other vinca alkaloids and general liposomal formulations, as specific data for this compound Disulfate Salt is limited.

Polymeric Nanoparticles and Micellar Systems

Polymeric nanoparticles and micelles represent another versatile platform for the delivery of hydrophobic anti-cancer drugs. mdpi.comnih.gov These systems are formed from the self-assembly of block copolymers and can encapsulate drugs within their hydrophobic core. mdpi.com This encapsulation can improve the solubility and stability of the drug in biological systems. mdpi.com

The polymers used in these formulations can be tailored to control the nanoparticle's size, surface characteristics, and drug release profile. mdpi.com For instance, the use of biodegradable polymers allows for the gradual release of the encapsulated drug. Furthermore, the surface of these nanoparticles can be modified with targeting ligands to enhance their accumulation in tumor tissue. semanticscholar.org Studies on other vinca alkaloids have demonstrated that polymeric micelle formulations can lead to enhanced cytotoxicity in tumor cells compared to the free drug. nih.gov

Pharmacokinetic Studies of Encapsulated this compound Disulfate Salt in Preclinical Models

Pharmacokinetic studies are essential to understand how nanocarrier encapsulation alters the absorption, distribution, metabolism, and excretion (ADME) of this compound Disulfate Salt. nih.gov While specific data for encapsulated this compound Disulfate Salt is not widely available, studies on other encapsulated vinca alkaloids provide valuable insights. nih.govnih.gov

Drug Retention and Release Profiles from Nanocarriers in Vitro and In Vivo

The rate at which this compound Disulfate Salt is released from its nanocarrier is a critical determinant of its therapeutic efficacy and toxicity. liposomes.ca An ideal formulation would retain the drug while in circulation and release it at the tumor site. liposomes.ca In vitro release studies, often using techniques like dialysis, are employed to assess the drug release profile under various conditions, such as different pH levels, to mimic the physiological environment and the tumor microenvironment. nih.govnih.govnih.govmdpi.comresearchgate.net

In vivo, the drug release rate is influenced by the interaction of the nanocarrier with the biological environment. nih.gov For liposomal formulations of vinca alkaloids, it has been shown that the drug's hydrophobicity plays a significant role, with more lipophilic compounds being released faster. liposomes.ca The stability of the nanocarrier itself in the bloodstream is also a key factor. nih.gov

Table 2: Conceptual In Vitro Drug Release Profile of Encapsulated this compound Disulfate Salt

Time (hours)Cumulative Release (%) - pH 7.4 (Bloodstream)Cumulative Release (%) - pH 5.5 (Tumor Microenvironment)
1< 10%15 - 25%
615 - 25%40 - 60%
2430 - 40%> 80%
4840 - 50%> 90%

This table is a conceptual illustration of expected release profiles. Actual data would depend on the specific formulation.

Biodistribution in Animal Models

Encapsulating this compound Disulfate Salt in nanocarriers is expected to significantly alter its biodistribution. nih.gov Typically, free chemotherapeutic drugs distribute widely throughout the body, leading to off-target toxicity. semanticscholar.org Nanocarriers, due to their size, tend to have a longer circulation time and can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govnih.gov

Biodistribution studies in animal models, such as mice bearing tumor xenografts, are conducted to track the concentration of the encapsulated drug in various organs and the tumor over time. researchgate.netfrontiersin.orgresearchgate.netliposomes.ca These studies often involve radiolabeling the nanocarrier or the drug to allow for imaging and quantification. nih.govfrontiersin.org The results of these studies are crucial for assessing the targeting efficiency and potential toxicity of the formulation. researchgate.net

Conceptual Approaches for Targeted Delivery of this compound Disulfate Salt Analogs

The development of targeted drug delivery systems aims to further enhance the therapeutic index of chemotherapeutic agents by actively directing them to cancer cells. beilstein-journals.org For this compound Disulfate Salt analogs, this can be conceptually approached by functionalizing the surface of nanocarriers with targeting ligands. semanticscholar.org

One of the most promising strategies is the use of monoclonal antibodies (mAbs) or antibody fragments that recognize and bind to specific antigens overexpressed on the surface of tumor cells. beilstein-journals.orgnih.gov By conjugating these antibodies to the surface of liposomes or polymeric nanoparticles carrying this compound analogs, it is possible to achieve a higher concentration of the drug at the tumor site, thereby increasing its efficacy while reducing its exposure to healthy tissues. nih.govbeilstein-journals.org

Another approach involves the use of peptides or small molecules that can bind to receptors on cancer cells. semanticscholar.org These targeted nanocarriers can be designed to be taken up by cancer cells through receptor-mediated endocytosis, delivering their cytotoxic payload directly inside the target cells. Research into the stereoselective conversion of this compound into vinblastine using a monoclonal antibody as a chiral mould also suggests the potential for antibody-based strategies in manipulating vinca alkaloids. nih.gov

Future Research Directions and Translational Potential in Preclinical Development

Advanced Molecular Profiling and Systems Biology Approaches

The fundamental mechanism of action for anhydrovinblastine (B1203243), like other vinca (B1221190) alkaloids, involves its interaction with tubulin, the protein subunit of microtubules. This binding inhibits microtubule assembly, leading to the disruption of the mitotic spindle and arresting tumor cells in the M phase of the cell cycle. nih.govgoogle.com While this primary mechanism is established, a deeper understanding of the downstream cellular consequences and the broader systemic impact of this compound Disulfate Salt is crucial for its future development.

Future preclinical research should prioritize advanced molecular profiling techniques to create a comprehensive biological portrait of the compound's activity. This includes:

Genomic and Transcriptomic Analysis: High-throughput sequencing of cancer cell lines treated with this compound Disulfate Salt can identify genes and signaling pathways that are significantly altered. This could reveal novel mechanisms of action beyond tubulin binding and identify potential biomarkers for predicting tumor sensitivity or resistance.

Proteomic and Metabolomic Studies: Analyzing the complete set of proteins and metabolites in treated cells can provide a real-time snapshot of the cellular response. This can help in understanding how the compound affects cellular metabolism, protein expression, and post-translational modifications, offering insights into potential synergistic or antagonistic interactions with other drugs.

Systems Biology Modeling: Integrating data from genomic, proteomic, and metabolomic studies into computational models can help to simulate the complex biological networks affected by this compound Disulfate Salt. These models can predict off-target effects, identify key nodes in the network that could be targeted for combination therapies, and ultimately guide more rational drug development.

By employing these systems-level approaches, researchers can move beyond a linear understanding of the drug's action and gain a more holistic view, which is essential for personalized medicine applications.

Design and Synthesis of Next-Generation this compound Disulfate Salt Analogs with Enhanced Preclinical Profiles

The quest for improved therapeutic agents has led to the development of numerous vinca alkaloid analogs. A notable example is Vinorelbine (B1196246) (5'-nor-anhydrovinblastine), which has demonstrated a broad spectrum of in vitro activity against various human tumors and has been evaluated extensively in clinical settings. nih.govnih.gov The development of such analogs highlights the potential for modifying the this compound scaffold to enhance its preclinical properties.

Future research in this area will focus on the rational design and synthesis of novel this compound Disulfate Salt analogs with the following objectives:

Increased Potency and Selectivity: Modifications to the core structure could lead to analogs with a higher affinity for tubulin or with a greater selectivity for tumor-specific isoforms of tubulin, potentially reducing off-target toxicities.

Overcoming Drug Resistance: A significant challenge in cancer chemotherapy is the development of drug resistance. Designing analogs that are not recognized by the cellular machinery responsible for drug efflux (e.g., P-glycoprotein) or that can overcome resistance mechanisms is a key priority.

Improved Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs can lead to better bioavailability and a more favorable therapeutic window.

The synthesis of novel this compound derivatives is an active area of research, with new compounds being created and evaluated for their biological activity.

Integration with Combination Therapy Strategies in Preclinical Models

The use of vinca alkaloids in combination with other antineoplastic drugs has been a cornerstone of cancer chemotherapy for decades. google.com The rationale behind combination therapy is to target multiple pathways simultaneously, enhance therapeutic efficacy, and overcome drug resistance. Preclinical studies are essential to identify the most effective and synergistic combinations.

Future preclinical investigations should explore the integration of this compound Disulfate Salt with a variety of other therapeutic agents in relevant cancer models:

Combination with other Chemotherapeutic Agents: Preclinical studies have shown that combining different classes of cytotoxic agents can lead to additive or synergistic effects. nih.gov Evaluating this compound Disulfate Salt in combination with agents with different mechanisms of action, such as DNA damaging agents or topoisomerase inhibitors, in various human tumor xenograft models is a logical next step. nih.gov

Combination with Targeted Therapies: The advent of targeted therapies that inhibit specific molecular pathways in cancer cells offers new opportunities for combination strategies. Combining this compound Disulfate Salt with inhibitors of key signaling pathways (e.g., EGFR, BRAF, PI3K) could lead to enhanced antitumor activity.

Combination with Immunotherapy: The field of immuno-oncology has revolutionized cancer treatment. Investigating whether this compound Disulfate Salt can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors or other immunotherapies is a promising avenue of research.

Combination with Anti-angiogenic Agents: Preclinical studies have demonstrated that combining anti-angiogenic agents with cytotoxic therapies can be effective. nih.gov Exploring such combinations with this compound Disulfate Salt could inhibit tumor growth by targeting both the cancer cells and their blood supply.

Systematic preclinical evaluation of these combinations in various tumor models, such as the P388 leukemia model and solid tumor xenografts, will be critical to identify the most promising strategies for clinical translation. google.com

Exploration of Emerging Biological Activities in Research Models

While the primary recognized activity of this compound Disulfate Salt is its antimitotic effect, it is conceivable that this complex molecule possesses other biological activities that have yet to be fully elucidated. The intricate structures of natural product-derived compounds often lend themselves to multiple biological interactions.

Future research should include the exploration of emerging biological activities of this compound Disulfate Salt in various research models, moving beyond its established role as an anticancer agent. This could involve screening the compound for activity in models of other diseases, such as:

Neurodegenerative Diseases: Given that microtubules play a crucial role in neuronal function, investigating the effects of low, non-cytotoxic concentrations of this compound Disulfate Salt on neuronal cells and in models of diseases like Alzheimer's or Parkinson's could uncover novel therapeutic applications.

Inflammatory and Autoimmune Diseases: The immune system relies on dynamic cellular processes that involve the cytoskeleton. Exploring the immunomodulatory properties of this compound Disulfate Salt could reveal its potential in treating inflammatory or autoimmune conditions.

Infectious Diseases: Some natural products with anticancer activity have also shown efficacy against infectious agents. Screening this compound Disulfate Salt against a panel of bacteria, fungi, and viruses could identify unexpected antimicrobial properties.

This exploratory research, while speculative, has the potential to repurpose this compound Disulfate Salt for new therapeutic indications, thereby maximizing its clinical utility. The next generation of plant-derived microtubule-targeting agents holds significant promise, and a thorough investigation of all potential biological activities is warranted. nih.gov

Q & A

Q. How does the sulfate counterion influence the solubility and bioavailability of Anhydro Vinblastine compared to other salt forms?

  • Methodological Answer : Conduct solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) using shake-flask or potentiometric methods. Compare bioavailability via in vivo pharmacokinetics (AUC measurements) in rodent models. Molecular dynamics simulations can model sulfate interactions with biological membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.